molecular formula C13H12FN3O B5653737 4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine

4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine

Cat. No. B5653737
M. Wt: 245.25 g/mol
InChI Key: HDAPZDITMDANFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of aromatic dianhydride monomers and aromatic diamines via conventional polycondensation processes. For instance, novel polyimides derived from pyridine-containing aromatic dianhydrides and diamines have been synthesized through ring-opening polycondensation forming poly(amic acid)s and further thermal or chemical imidization forming polyimides (Wang et al., 2006). This process could be analogous to the synthesis pathway for 4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine, where specific reactants and conditions may be tailored to incorporate the allylphenoxy and fluoro groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their crystalline forms, can be confirmed by techniques such as X-ray crystallography. For example, the structure of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been elucidated, showing weak aromatic π···π stacking interactions (Krištafor et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions due to their reactive sites, including the nitrogen atoms in the pyrimidine ring and any functional groups attached to the ring. These reactions can lead to the formation of complex polymeric structures with high thermal stability and mechanical properties, as seen in the synthesis of polyimides containing pyridine moieties (Wang et al., 2008).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, fluorinated polyimides derived from pyrimidine-based monomers exhibit low water uptake, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity and stability, are often determined by the electronic effects of substituents on the pyrimidine ring. For example, the introduction of fluorine atoms can enhance the thermal stability and lower the dielectric constant of the resulting polymers, as observed in various fluorinated polyimides (Wang et al., 2008).

properties

IUPAC Name

4-fluoro-6-(2-prop-2-enylphenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-2-5-9-6-3-4-7-10(9)18-12-8-11(14)16-13(15)17-12/h2-4,6-8H,1,5H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAPZDITMDANFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2=CC(=NC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Allylphenoxy)-6-fluoro-2-pyrimidinamine

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